molecular formula C16H21N5O3 B6474162 2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine CAS No. 2640966-80-7

2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine

Cat. No.: B6474162
CAS No.: 2640966-80-7
M. Wt: 331.37 g/mol
InChI Key: TUXOXHNLDVDGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine” is a complex organic molecule that contains several functional groups. It has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two methoxy groups (OCH3), a piperazine ring, and a phenyl ring with a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being aromatic, would contribute to the compound’s stability. The piperazine ring could potentially form hydrogen bonds, and the methoxy groups could contribute to the compound’s solubility in certain solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the functional groups. For example, the methoxy groups could increase its solubility in certain solvents, and the aromatic rings could contribute to its stability .

Scientific Research Applications

2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine has been studied for its potential therapeutic applications in a variety of areas. It has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, this compound has been studied for its potential use in the treatment of ischemic stroke.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to various biological activities . The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also lead to a range of molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds

Advantages and Limitations for Lab Experiments

The use of 2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, it is relatively inexpensive and can be easily stored. However, one limitation is that its effects are not fully understood, and further research is needed to better understand its mechanism of action.

Future Directions

In order to further explore the potential therapeutic applications of 2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine, there are a number of potential future directions. One potential future direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be conducted to investigate its potential use in the treatment of ischemic stroke. Additionally, further research could be conducted to investigate its potential use in the treatment of depression and anxiety. Finally, further research could be conducted to investigate its potential use as an anti-inflammatory agent and an anti-cancer agent.

Synthesis Methods

The synthesis of 2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine can be achieved through a variety of methods. One method involves the reaction of 2-methoxyphenylpiperazine with 2,4-dimethoxy-1,3,5-triazine in the presence of a base catalyst. This reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the desired product. Other methods include the use of a Grignard reagent, a Wittig reaction, and the use of a palladium catalyst.

Properties

IUPAC Name

2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-22-13-7-5-4-6-12(13)20-8-10-21(11-9-20)14-17-15(23-2)19-16(18-14)24-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXOXHNLDVDGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.